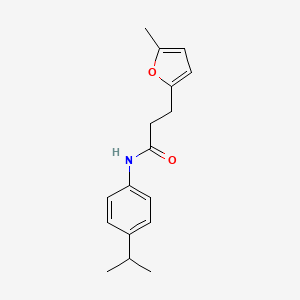
N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide, also known as CLPA, is a synthetic compound that has been extensively studied for its potential use in scientific research. CLPA is a member of the acrylamide family of compounds and has been shown to exhibit a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in cell growth and proliferation. N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell growth and proliferation. In addition, N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to inhibit the activity of the protein kinase Akt, which is also involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anti-cancer properties, N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to exhibit anti-inflammatory properties by inhibiting the activity of the protein kinase MAPKAP kinase 2 (MK2). N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has also been shown to exhibit neuroprotective properties by inhibiting the activity of the protein kinase JNK3.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has several advantages and limitations for use in lab experiments. One of the advantages of N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide is its ability to selectively target cancer cells, making it a potentially useful tool for cancer research. However, N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide also has limitations, including its toxicity and potential side effects. Careful attention must be paid to the dosage and administration of N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide in lab experiments to ensure its safety and efficacy.
Orientations Futures
There are several future directions for research on N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide. One area of research is the development of new synthesis methods for N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide that are more efficient and cost-effective. Another area of research is the identification of new targets for N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide in cancer cells, which could lead to the development of new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide and its potential applications in other areas of biomedical research.
Méthodes De Synthèse
N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 3-chlorobenzaldehyde with malononitrile, followed by the reaction of the resulting product with 3-hydroxyacetophenone. The final step of the synthesis involves the reaction of the resulting product with acryloyl chloride. The synthesis of N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide is a complex process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been extensively studied for its potential use in scientific research. One of the main areas of research has been in the field of cancer biology. N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. In addition, N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
(E)-N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-4-2-5-14(9-13)19-16(21)12(10-18)7-11-3-1-6-15(20)8-11/h1-9,20H,(H,19,21)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQDQWJGTHFFJW-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5719165.png)
![4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5719166.png)

![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5719196.png)
![N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5719200.png)


![2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5719214.png)
![3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one](/img/structure/B5719220.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5719221.png)



